

# Environmental fate and toxicity of Reactive Orange 16

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## Compound of Interest

Compound Name: Reactive Orange 16

Cat. No.: B1207558

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An In-depth Technical Guide on the Environmental Fate and Toxicity of **Reactive Orange 16**

## Introduction

**Reactive Orange 16** (RO16), also known as C.I. **Reactive Orange 16** or Remazol Brilliant Orange 3R, is a synthetic monoazo dye widely used in the textile industry for dyeing cellulosic fibers like cotton and viscose.<sup>[1]</sup> Its popularity stems from its bright orange-yellow hue and the formation of strong, covalent bonds with fibers, which imparts excellent wash fastness. Structurally, it is an anionic, sulfonated azo dye.<sup>[2][3]</sup>

Despite its utility, the release of RO16 into the environment is a significant concern. Azo dyes are xenobiotic compounds that are often resistant to conventional wastewater treatment methods. The discharge of effluents containing RO16 can reduce light penetration in aquatic ecosystems, affecting photosynthesis, and may release toxic, carcinogenic, and mutagenic breakdown products, such as aromatic amines, into the environment. This guide provides a comprehensive technical overview of the physicochemical properties, environmental fate, and toxicity of **Reactive Orange 16**.

## Physicochemical Properties

**Reactive Orange 16** is an orange powder that is soluble in water. Its key identifying properties are summarized in the table below.

Property	Value	Reference(s)
CI Name	C.I. Reactive Orange 16	
CI Number	17757	
CAS Number	12225-83-1	
Molecular Formula	C <sub>20</sub> H <sub>17</sub> N <sub>3</sub> Na <sub>2</sub> O <sub>11</sub> S <sub>3</sub>	
Molecular Weight	617.54 g/mol	
Appearance	Orange Powder	
Water Solubility	120 g/L at 20°C	
Melting Point	>300 °C	
λ <sub>max</sub>	494 nm	

## Environmental Fate

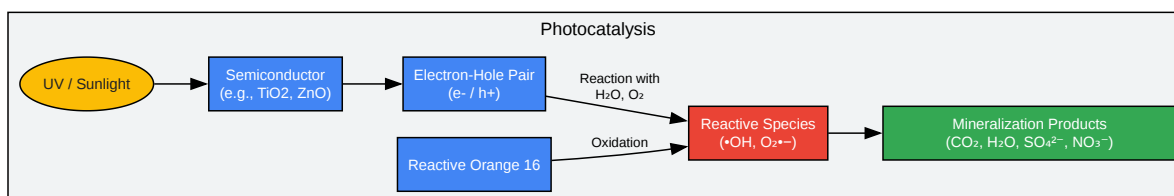
The environmental persistence of RO16 is dictated by its susceptibility to various degradation processes, which can be broadly categorized as abiotic and biotic.

### Abiotic Degradation

Abiotic processes leverage physical and chemical forces, such as light and strong oxidizing agents, to break down the dye molecule.

- **Photocatalysis:** This is a highly effective method for degrading RO16. When a semiconductor photocatalyst like titanium dioxide (TiO<sub>2</sub>) or zinc oxide (ZnO) is irradiated with UV or sunlight, it generates highly reactive hydroxyl (•OH) and superoxide (O<sub>2</sub>•-) radicals. These radicals non-selectively attack and mineralize the dye into carbon dioxide, water, and inorganic ions like sulfate and nitrate. Studies have shown rapid degradation, with ZnO achieving almost complete removal in 15 minutes and TiO<sub>2</sub> achieving 95% removal in 30 minutes.
- **Photooxidation (UV Irradiation):** Direct exposure to UV light can decolorize RO16, with complete color removal observed after 100 minutes of irradiation. This process cleaves the chromophoric azo bond and breaks down the aromatic structures, leading to the formation of intermediates such as 6-acetylamino-3-amino-naphthalene-2-sulfonic acid and phthalic acid.

- **Ozonation:** Ozone ( $O_3$ ) is a powerful oxidant that rapidly breaks the azo bond, leading to fast decolorization. While effective for color removal, ozonation alone may not achieve complete mineralization. However, it significantly reduces the toxicity of the dye and increases its biodegradability by forming simpler organic molecules that can be further broken down by microorganisms.
- **Other Advanced Oxidation Processes (AOPs):** Radiolysis using gamma radiation has been shown to degrade 96% of RO16 at a 3.0 kGy dose, breaking it down into smaller molecules like acetic and formic acid. Electrochemical degradation, particularly in the presence of chloride ions, effectively removes color by generating hypochlorite, a strong oxidizing agent.



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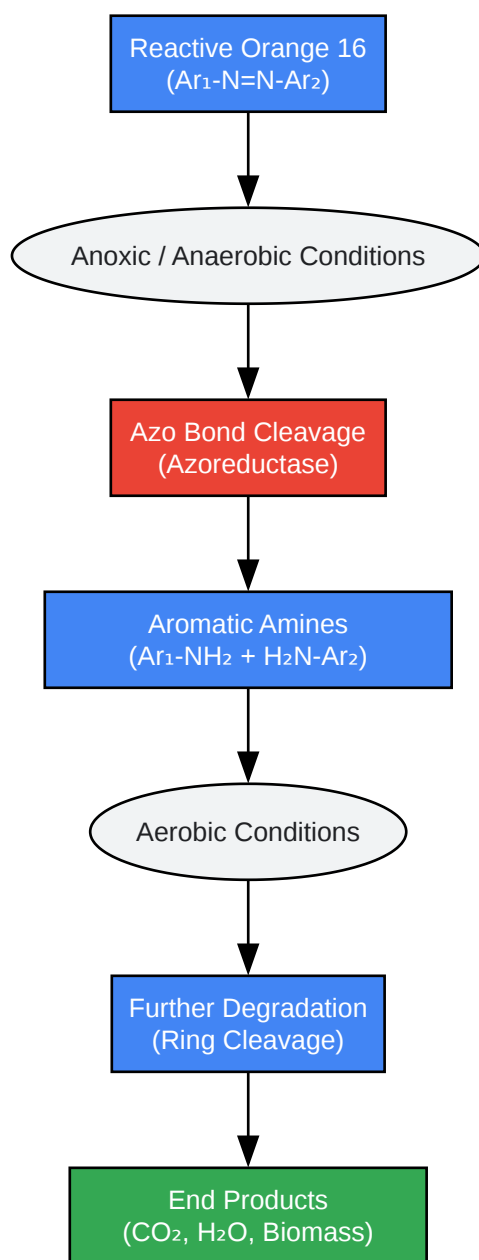
Caption: General mechanism of photocatalytic degradation of RO16.

Method	Catalyst/Conditions	Efficiency	Key Findings & Products	Reference(s)
Photocatalysis	TiO <sub>2</sub> P-25 (2 g/L), UV light	95% removal in 30 min	Mineralized to CO <sub>2</sub> , NO <sub>3</sub> <sup>-</sup> , NH <sub>4</sub> <sup>+</sup> , SO <sub>4</sub> <sup>2-</sup>	
Photocatalysis	ZnO, UV light	~100% removal in 15 min	Faster than TiO <sub>2</sub> under tested conditions	
Photocatalysis	CuO/ZnO nanocomposite, Sunlight	100% removal in 100 min	Sunlight was more effective than UV light	
Photooxidation	UV Irradiation	100% decolorization in 100 min	Products: Phthalic acid, aromatic amines	
Ozonation	7.3 g O <sub>3</sub> /m <sup>3</sup>	>98% color removal in 15 min	Decreased toxicity and increased biodegradability	
Radiolysis	Gamma radiation (3.0 kGy)	96% degradation	Products: Acetic acid, formic acid	
Electrochemical	Charcoal-Sn composite electrode	98.5% decolorization in 20 min	Degradation primarily via generated hypochlorite	

## Biotic Degradation

Biodegradation utilizes microorganisms like bacteria and fungi to break down RO16, typically by cleaving the azo bond using enzymes such as azoreductases. This process is often initiated under anaerobic or anoxic conditions, followed by aerobic degradation of the resulting aromatic amines.

- **Bacterial Degradation:** Various bacterial strains have demonstrated the ability to decolorize and degrade RO16. *Nocardiopsis* sp. isolated from marine sediment decolorized 85.6% of a 250 mg/L solution in 24 hours under alkaline and saline conditions. *Bacillus stratosphericus* achieved complete decolorization of 150 mg/L RO16 within 10 hours. Integrated anoxic-aerobic bioreactors have proven highly effective, achieving complete color removal and over 97% reduction in Chemical Oxygen Demand (COD).
- **Fungal and Mixed-Culture Degradation:** White-rot fungi like *Pleurotus ostreatus* can degrade RO16 using extracellular enzymes. A mixed culture of *P. ostreatus* and the yeast *Candida zeylanoides* showed a cooperative action, resulting in faster and more complete degradation than either microorganism alone. The fungus asymmetrically cleaved the dye, while the yeast performed a symmetric cleavage of the azo bond.



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Caption: A simplified pathway for the biodegradation of RO16.

Microorganism (s)	Conditions	Efficiency	Metabolites Identified	Reference(s)
Nocardiopsis sp.	pH 8, 35°C, 3% NaCl	85.6% decolorization (250 mg/L) in 24h	-	
Bacillus stratosphericus	pH 7, 35°C	100% decolorization (150 mg/L) in 10h	-	
Digested Sludge (Anaerobic)	Anaerobic reactor	85.9% decolorization in 7 days	Pentanoic acid, Phenol	
P. ostreatus & C. zeylanoides	Mixed culture	Rapid decolorization	4-(ethenylsulfonyl) aniline, $\alpha$ -hydroxybenzene propanoic acid	
Anoxic-Aerobic SBMBBR	Sequential Batch Reactor	>97% COD removal, 100% decolorization	-	

## Ecotoxicity

The ecotoxicity of RO16 and its degradation byproducts is a critical aspect of its environmental risk profile.

## Aquatic Toxicity

- Fish: In a study using zebrafish (*Danio rerio*) embryos, exposure to the highest tested dose of RO16 resulted in significant delays or inhibition of hatching. It also led to impaired gas bladder inflation in the larval stage, indicating developmental toxicity.

- Invertebrates: Azo dyes are known to be toxic to aquatic invertebrates like *Daphnia magna*. While specific LC50 values for RO16 are not detailed in the provided context, this organism is a standard model for assessing the acute toxicity of textile dyes.

## Phytotoxicity

The toxicity of RO16 to plants has been evaluated, particularly in the context of its degradation. Phytotoxicity assays using mung bean seeds (*Vigna radiata*) showed that the metabolites produced from the biodegradation of RO16 by *Nocardiosis* sp. and *Bacillus stratosphericus* were significantly less toxic than the parent dye molecule, allowing for better seed germination and growth.

## Microtoxicity

The parent RO16 dye can be toxic to microorganisms, inhibiting their respiration. This is a reason why conventional biological wastewater treatment can be ineffective. However, degradation processes like ozonation and biodegradation have been shown to detoxify the wastewater, making the resulting metabolites less harmful to microbial communities.

## Mammalian and In Vitro Toxicity

### Cytotoxicity

Studies on human cell lines have shown that RO16 can induce cytotoxicity.

- Human Keratinocytes (HaCaT): Concentration-dependent cytotoxicity was observed.
- Human Hepatic Cells (HepaRG): Cytotoxic effects were seen at the highest tested concentration of 1000 µg/mL. The results indicated that epidermal cells (HaCaT) were more sensitive to the cytotoxic effects of RO16 than liver cells (HepaRG).

## Genotoxicity and Mutagenicity

Genotoxicity refers to the ability of a substance to damage genetic material (DNA), while mutagenicity is the induction of permanent mutations. Despite concerns over the breakdown products of many azo dyes, an in vitro study using the MicroFlow® assay on both HaCaT and HepaRG cell lines found no genotoxic effects from **Reactive Orange 16**. This suggests that the parent dye molecule itself does not directly damage DNA under these test conditions.



## Irritation and Sensitization

According to safety data classifications, **Reactive Orange 16** is considered a hazardous substance.

- Irritation: It is classified as an irritant to the skin, eyes, and respiratory system.
- Sensitization: It may cause an allergic skin reaction (skin sensitization) and sensitization by inhalation.

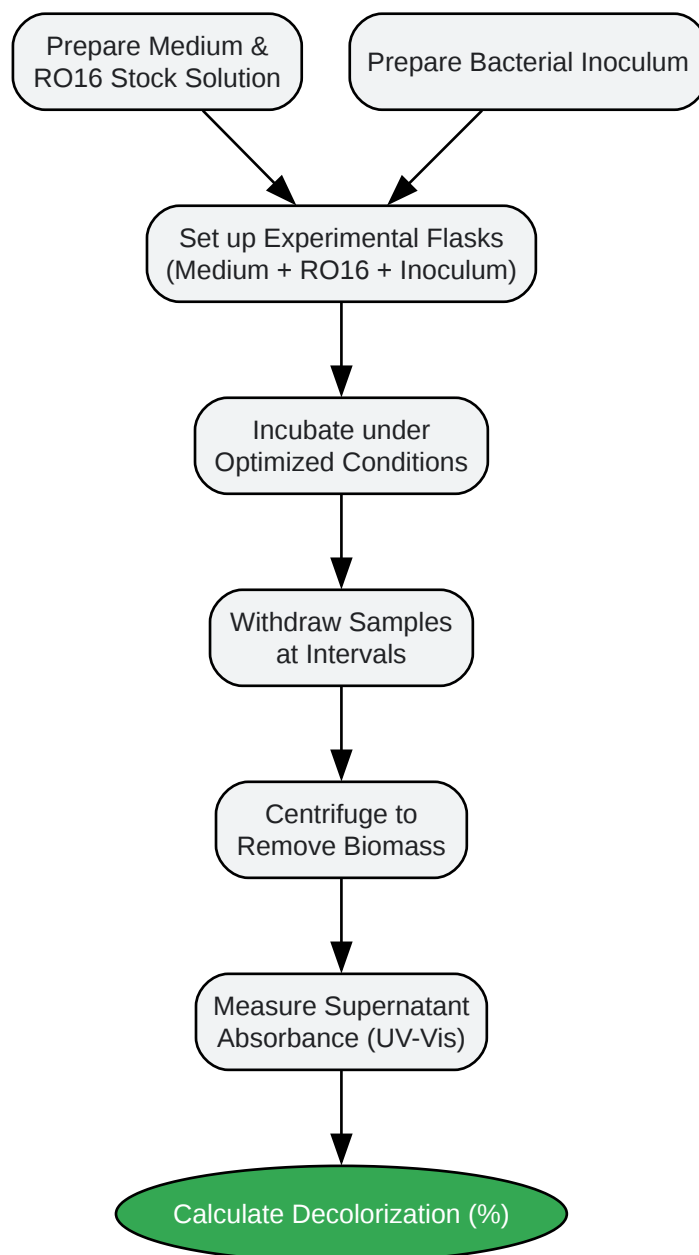
## Experimental Protocols

### Protocol: Bacterial Decolorization Assay

This protocol describes a typical batch experiment to assess the ability of a bacterial isolate to decolorize RO16.

- Media and Dye Preparation: Prepare a suitable liquid culture medium (e.g., Nutrient Broth or a mineral salt medium). Prepare a stock solution of RO16 (e.g., 1 g/L) in sterile distilled water and filter-sterilize.
- Inoculum Preparation: Grow the selected bacterial strain (e.g., *Nocardiopsis* sp.) in the culture medium until it reaches the late exponential phase.
- Experimental Setup: In sterile flasks, add the culture medium and spike with RO16 to the desired final concentration (e.g., 50-250 mg/L). Inoculate the flasks with a standard amount of the bacterial culture (e.g., 5% v/v). Include an uninoculated flask as an abiotic control.
- Incubation: Incubate the flasks under optimal conditions (e.g., 35°C, 120 rpm, pH 8) for a set period (e.g., 24-48 hours).
- Sampling and Analysis: At regular intervals, withdraw an aliquot of the culture. Centrifuge the sample to pellet the bacterial cells.
- Measurement: Measure the absorbance of the supernatant at the maximum wavelength of RO16 ( $\lambda_{\text{max}} \approx 494 \text{ nm}$ ) using a UV-Vis spectrophotometer.

- Calculation: Calculate the percentage of decolorization using the formula: Decolorization (%) =  $[(\text{Initial Absorbance} - \text{Final Absorbance}) / \text{Initial Absorbance}] \times 100$ .



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Caption: Experimental workflow for a bacterial decolorization assay.

## Protocol: Photocatalytic Degradation Assay

This protocol outlines a typical experiment for assessing the photocatalytic degradation of RO16.

- **Reactor Setup:** Use a photoreactor equipped with a suitable light source (e.g., UV lamp or solar simulator) and a stirring mechanism. The reactor vessel should be made of a material transparent to the light source (e.g., quartz).
- **Catalyst Suspension:** Prepare an aqueous solution of RO16 at a known concentration (e.g., 100 mg/L). Add the photocatalyst (e.g.,  $\text{TiO}_2$  at 2 g/L) to the solution.
- **Adsorption-Desorption Equilibrium:** Stir the suspension in the dark for a period (e.g., 30-60 minutes) to allow the dye to adsorb onto the catalyst surface and reach equilibrium. Take an initial sample.
- **Initiate Photocatalysis:** Turn on the light source to begin the photocatalytic reaction. Maintain constant stirring throughout the experiment.
- **Sampling:** Collect samples at regular time intervals. Immediately filter the samples through a syringe filter (e.g., 0.22  $\mu\text{m}$ ) to remove the catalyst particles and stop the reaction.
- **Analysis:** Analyze the filtrate for the remaining RO16 concentration using a UV-Vis spectrophotometer. For mineralization studies, analyze the samples for Total Organic Carbon (TOC) using a TOC analyzer.
- **Calculation:** Determine the degradation efficiency over time based on the decrease in concentration or TOC.

## Protocol: Phytotoxicity Assay

This protocol details a seed germination bioassay to compare the toxicity of RO16 with its degraded metabolites.

- **Seed Selection and Sterilization:** Select healthy, uniform seeds of a sensitive plant species (e.g., *Vigna radiata*). Surface sterilize the seeds by briefly rinsing with a disinfectant (e.g., 1%  $\text{HgCl}_2$  or 10% bleach) followed by several rinses with sterile distilled water.

- **Test Solutions:** Prepare different concentrations of the parent RO16 dye and the solution containing the degraded metabolites. Use distilled water as a negative control.
- **Experimental Setup:** Place a sterile filter paper or cotton pad in sterile petri dishes. Moisten each with an equal volume of the respective test solution.
- **Sowing and Incubation:** Place a set number of sterilized seeds (e.g., 10-20) in each petri dish. Seal the dishes and incubate them in the dark or under a controlled light/dark cycle at a constant temperature (e.g., 25°C) for several days (e.g., 5-7 days).
- **Data Collection:** After the incubation period, count the number of germinated seeds in each dish to determine the germination percentage. Carefully measure the root length and shoot length of each seedling.
- **Analysis:** Compare the germination percentage and average root/shoot lengths of the seeds exposed to the dye and its metabolites against the control group to assess the level of toxicity or inhibition.

## Conclusion

**Reactive Orange 16** is a widely used azo dye whose environmental presence poses a risk due to its persistence, aquatic toxicity, and potential for cytotoxicity. Abiotic degradation methods, especially advanced oxidation processes like photocatalysis and ozonation, are highly effective at rapidly decolorizing and mineralizing the dye. Biotic degradation by specific bacteria and fungi also provides a robust pathway for its removal, crucially breaking the recalcitrant azo bond. A key finding across multiple studies is that the degradation of RO16, whether through biotic or abiotic means, leads to a significant reduction in its toxicity. While the parent dye shows developmental toxicity in zebrafish and cytotoxicity to human cell lines, its degradation products are markedly less harmful in phytotoxicity and microtoxicity assays. The compound is not found to be genotoxic in vitro, but it is a confirmed skin, eye, and respiratory irritant and a potential sensitizer. Therefore, effective treatment of effluents containing **Reactive Orange 16** is essential to mitigate its environmental impact, with degradation processes serving the dual purpose of color removal and detoxification.

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